Cas no 1248408-22-1 (1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid)

1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1145799
- 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid
- 1248408-22-1
- AKOS010731067
-
- インチ: 1S/C10H6Br2N2O2/c11-6-1-2-7(12)9(5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16)
- InChIKey: MAPKCDWDWNJIRT-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1N1C=CC(C(=O)O)=N1)Br
計算された属性
- 精确分子量: 345.87755g/mol
- 同位素质量: 343.87960g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 55.1Ų
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145799-0.05g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 0.05g |
$612.0 | 2023-06-09 | ||
Enamine | EN300-1145799-0.5g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1145799-1.0g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1145799-0.1g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1145799-2.5g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 2.5g |
$1428.0 | 2023-06-09 | ||
Enamine | EN300-1145799-10.0g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 10g |
$3131.0 | 2023-06-09 | ||
Enamine | EN300-1145799-0.25g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1145799-5.0g |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid |
1248408-22-1 | 5g |
$2110.0 | 2023-06-09 |
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acidに関する追加情報
Research Briefing on 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1248408-22-1)
1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1248408-22-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research briefing aims to provide an overview of the latest studies and developments related to this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.
The compound belongs to the pyrazole carboxylic acid family, which is known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have focused on optimizing the synthesis of 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid to improve yield and purity, which are critical for its application in drug development. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and ensure its structural integrity.
In terms of biological activity, preliminary in vitro studies have demonstrated that 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising inhibitory effects on specific enzymes and receptors implicated in various diseases. For instance, it has shown potent activity against certain kinases involved in cancer cell proliferation. Additionally, its interaction with bacterial enzymes suggests potential as an antimicrobial agent, although further in vivo studies are required to validate these findings.
One of the most notable aspects of this compound is its role as a building block in the synthesis of more complex molecules. Researchers have utilized 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid as a precursor in the development of novel drug candidates, particularly in the areas of oncology and infectious diseases. Its unique chemical structure allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability.
Despite these promising developments, challenges remain in the clinical translation of 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid. Issues such as toxicity, metabolic stability, and selectivity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid represents a valuable scaffold in medicinal chemistry with significant potential for therapeutic applications. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its properties for drug development. This briefing underscores the importance of continued investment in the study of this compound to unlock its full potential in addressing unmet medical needs.
1248408-22-1 (1-(2,5-dibromophenyl)-1H-pyrazole-3-carboxylic acid) Related Products
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 2059966-76-4(3-amino-5-methyl-1H-indazole-7-carboxylic acid)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 1369012-69-0(1-(4-bromothiophen-2-yl)cyclopropylmethanamine)
- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)
- 935700-10-0(2,6-Bis(trifluoroacetyl)phenol)
- 16156-56-2(cyclohexyl methanesulfonate)
- 2137035-93-7((1r,3r)-1-(4-butylphenyl)-3-fluorocyclobutylmethanol)
- 92211-95-5(Octanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (S)-)




